2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide
Description
This compound (CAS 538336-36-6) is a 1,2,4-triazole derivative featuring a 2,4-dichlorophenyl group at position 5 and a 4-methylphenyl group at position 4 of the triazole ring. The acetamide moiety is substituted with an isopropyl group and a phenyl group, contributing to its steric bulk and lipophilicity. Its synthesis likely follows established routes for triazole derivatives, such as cyclization of hydrazinecarbothioamides or alkylation of triazole-thiones . The 2,4-dichlorophenyl substituent introduces strong electron-withdrawing effects, while the 4-methylphenyl group provides moderate hydrophobicity.
Properties
CAS No. |
539808-26-9 |
|---|---|
Molecular Formula |
C26H24Cl2N4OS |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H24Cl2N4OS/c1-17(2)31(20-7-5-4-6-8-20)24(33)16-34-26-30-29-25(22-14-11-19(27)15-23(22)28)32(26)21-12-9-18(3)10-13-21/h4-15,17H,16H2,1-3H3 |
InChI Key |
LUELQQIRLVOSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide involves several synthetic routes. The synthesis typically starts with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- The triazole group is well-documented for its antifungal properties. Studies have shown that similar compounds can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions the compound as a candidate for developing antifungal agents against resistant strains.
-
Anticancer Potential :
- Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, research has indicated that triazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation .
-
Anti-inflammatory Properties :
- The compound may also possess anti-inflammatory effects due to the presence of the sulfur moiety. In silico studies have shown that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . Further experimental validation is needed to confirm this activity.
Agricultural Applications
-
Fungicides :
- Given its antifungal properties, this compound could be explored as a potential fungicide in agriculture. Triazole-based fungicides are widely used to control plant diseases caused by fungi, thus improving crop yields.
-
Pesticides :
- The structural attributes of the compound may allow it to function as an insecticide or herbicide. Research into similar chemical classes has demonstrated efficacy in pest control, suggesting that this compound could be developed for agricultural use.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds and their key distinctions:
Key Findings:
Electronic Effects: The main compound’s 2,4-dichlorophenyl group creates a stronger electron-withdrawing environment compared to mono-chlorinated analogs (e.g., 499102-21-5). This may enhance binding to hydrophobic pockets in biological targets . Compounds with dimethylamino (477331-57-0) or methoxy (e.g., ) substituents exhibit improved solubility due to polar functional groups, contrasting with the main compound’s lipophilic profile .
Bulky substituents like tert-butyl () or allyl () may compromise membrane permeability but enhance target specificity .
Biological Implications: Fluorinated analogs (e.g., 477332-63-1) show enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, a feature absent in the main compound .
Synthetic Pathways :
- IR and NMR data confirm that triazole-thione tautomers (e.g., , compounds 7–9) are stabilized in the thione form, critical for reactivity in S-alkylation steps to generate analogs like the main compound .
- Sodium hydroxide-mediated cyclization () is a common step for triazole formation, though halogenated precursors require controlled conditions to avoid side reactions .
Biological Activity
The compound 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide is a member of the triazole family, known for its diverse biological activities. The triazole scaffold has garnered attention in medicinal chemistry due to its potential as an antibacterial, antifungal, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈Cl₂N₄OS
- Molecular Weight : 426.34 g/mol
- CAS Number : 539808-26-9
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. The compound exhibits significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Molecular docking studies suggest strong interactions with bacterial enzyme targets, indicating a robust mechanism for its antibacterial action .
Antifungal Activity
Triazole compounds are traditionally recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens due to:
- Inhibition of Ergosterol Synthesis : Similar triazoles work by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
Antioxidant Activity
The antioxidant capabilities of triazole derivatives are noteworthy. Compounds similar to this one have shown:
- DPPH and ABTS Assays : High antioxidant activity was recorded, with IC₅₀ values indicating effectiveness comparable to ascorbic acid .
Anticancer Activity
The potential anticancer effects of this compound are supported by:
- Cell Line Studies : Research indicates that related triazole compounds exhibit cytotoxicity against various cancer cell lines, such as colon and breast cancer cells. Specific IC₅₀ values have been reported in studies involving derivatives with similar structures .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
